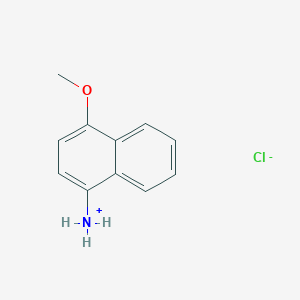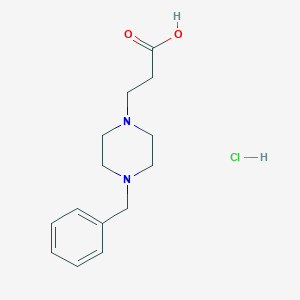
3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride: is a chemical compound that features a piperazine ring substituted with a benzyl group and a propanoic acid moiety. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Propanoic Acid Moiety: The benzylpiperazine is reacted with acrylonitrile to form a nitrile intermediate, which is subsequently hydrolyzed to yield the propanoic acid derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted piperazines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Receptor Studies: Used in studies involving neurotransmitter receptors due to its piperazine structure.
Medicine:
Drug Development: Investigated for potential therapeutic effects, including antipsychotic and antidepressant activities.
Industry:
Chemical Intermediates: Used in the production of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with biological targets such as neurotransmitter receptors. The piperazine ring mimics the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
Comparison with Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or the propanoic acid moiety.
- Biological Activity: Variations in substituents can lead to differences in receptor binding affinity and biological activity.
- Uniqueness: 3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride is unique due to its specific benzyl substitution, which can confer distinct pharmacological properties.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOMPWDHWZHTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
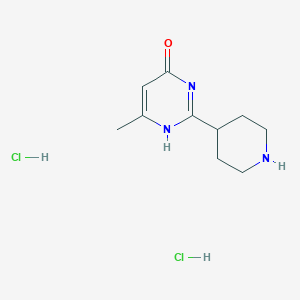

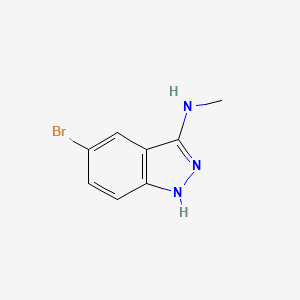
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7892391.png)
![[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidoyl]azanium;chloride](/img/structure/B7892392.png)
![potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide](/img/structure/B7892402.png)
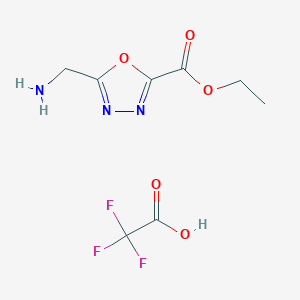
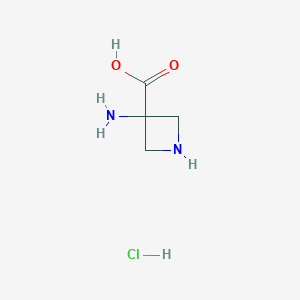
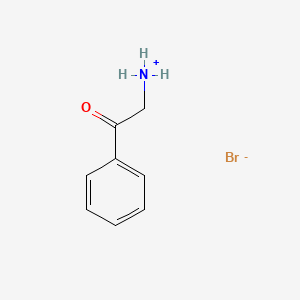
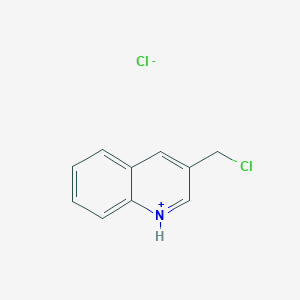

![[(1S)-1-carboxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B7892458.png)

